The presence of a ketone functional group (C=O) and a brominated pyridine ring suggests 1-(3-Bromopyridin-2-yl)ethanone could be a valuable intermediate for the synthesis of more complex molecules. Pyridine rings are a common scaffold in medicinal chemistry, and the bromo group can be further functionalized to introduce various functionalities PubChem, 1-(3-Bromopyridin-2-yl)ethanone: .
Some brominated pyridine derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties NCBI, A comprehensive review on the pharmacological activities of pyridine derivatives: . While research on 1-(3-Bromopyridin-2-yl)ethanone itself is scarce, it's possible researchers might explore this compound for similar biological properties.
1-(3-Bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.033 g/mol. It features a bromine atom attached to a pyridine ring at the 3-position, with an ethanone functional group at the 1-position. The compound is characterized by its density of approximately 1.5 g/cm³ and a boiling point of around 246 °C at standard atmospheric pressure . It is classified as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .
These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals .
Further research is needed to elucidate the specific biological effects of this compound .
Several synthetic routes have been developed for producing 1-(3-Bromopyridin-2-yl)ethanone:
These methods highlight the versatility in synthesizing this compound from readily available precursors.
1-(3-Bromopyridin-2-yl)ethanone serves several important roles in various fields:
Interaction studies involving 1-(3-Bromopyridin-2-yl)ethanone focus primarily on its reactivity with biological molecules and other chemical species. For instance:
These studies are critical for assessing the compound's viability in therapeutic applications .
Several compounds share structural similarities with 1-(3-Bromopyridin-2-yl)ethanone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(4-Bromopyridin-2-yl)ethanone | 1060805-69-7 | 0.86 |
1-(2-Bromopyridin-4-yl)ethanone | 864674-02-2 | 0.88 |
1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2 | 0.88 |
1-(4-Methylpyridin-2-yl)ethanone | 59576-26-0 | 0.76 |
2-(Bromoacetyl)pyridine hydrobromide | 17570-98-8 | 0.84 |
What sets 1-(3-Bromopyridin-2-yl)ethanone apart from these similar compounds is primarily its specific positioning of the bromine atom on the pyridine ring and its unique reactivity profile, which may lead to different biological activities and synthesis pathways compared to its analogs .
The systematic name 1-(3-bromopyridin-2-yl)ethanone reflects its structure:
SMILES | InChI | InChIKey |
---|---|---|
CC(=O)C1=C(C=CC=N1)Br | InChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | SMOWKFOTFNHSBT-UHFFFAOYSA-N |
The synthesis of brominated pyridines dates to early electrophilic substitution studies. While 1-(3-bromopyridin-2-yl)ethanone’s exact discovery timeline is unclear, its preparation aligns with established bromination methods:
Electrophilic Bromination:
Precursor Synthesis:
Brominated pyridines were initially explored for pharmaceutical intermediates and agrochemicals, with 1-(3-bromopyridin-2-yl)ethanone emerging as a versatile building block in heterocyclic chemistry.
Pharmaceutical Intermediates:
Agrochemical Development:
Material Science:
1-(3-Bromopyridin-2-yl)ethanone belongs to brominated pyridines, a class distinguished by: